![molecular formula C26H26N4O4 B1200225 1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea](/img/structure/B1200225.png)
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea is a member of quinolines.
Scientific Research Applications
Supramolecular Gelators
- Quinoline urea derivatives, including the mentioned compound, have been investigated for their potential as supramolecular gelators. In a study by Braga et al. (2013), they explored the gelator behavior of such compounds in the formation of Ag-complexes. They found that certain quinoline urea derivatives could effectively gelate mixed solvents when mixed with silver nitrate, suggesting their potential applications in materials science (Braga et al., 2013).
Molecular Recognition and Crystal Formation
- The ability of quinoline-urea derivatives to recognize and form complexes with various dicarboxylic acids has been studied. Kalita and Baruah (2010) found that certain compounds, including the one , can form salts and co-crystals with different acids. These compounds show potential for applications in molecular recognition and crystal engineering (Kalita & Baruah, 2010).
Synthesis of Metabolites and Derivatives
- Research has been conducted on the synthesis of various metabolites and derivatives of quinoline-urea compounds. These studies are significant for understanding the chemical properties and potential applications of these compounds in various fields such as pharmaceuticals and materials science. For example, Mizuno et al. (2006) conducted a study on the synthesis of metabolites of a related compound (Mizuno et al., 2006).
Host-Guest Chemistry
- Quinoline-urea derivatives have been explored for their use in host-guest chemistry. A study by Kalita and Baruah (2013) examined the co-crystal formation of these compounds with various acids, indicating their utility in the field of crystallography and materials science (Kalita & Baruah, 2013).
Structural Characterization
- The structural properties of quinoline-urea derivatives are of significant interest. For instance, Bailleul et al. (1985) studied the formation of quinoline derivatives under alkaline conditions, providing insights into the structural aspects of these compounds (Bailleul et al., 1985).
properties
Product Name |
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea |
|---|---|
Molecular Formula |
C26H26N4O4 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-benzyl-1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C26H26N4O4/c1-33-23-12-20-11-21(25(31)29-22(20)13-24(23)34-2)17-30(16-19-9-6-10-27-14-19)26(32)28-15-18-7-4-3-5-8-18/h3-14H,15-17H2,1-2H3,(H,28,32)(H,29,31) |
InChI Key |
MBENVHPUZJYPSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2)CN(CC3=CN=CC=C3)C(=O)NCC4=CC=CC=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1200142.png)
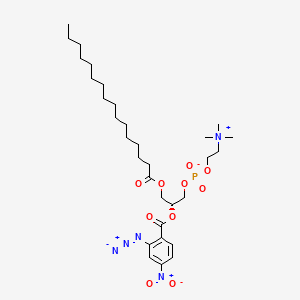
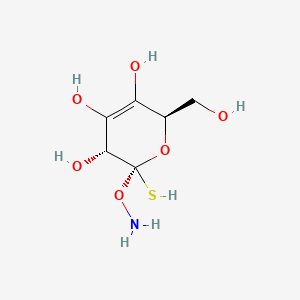
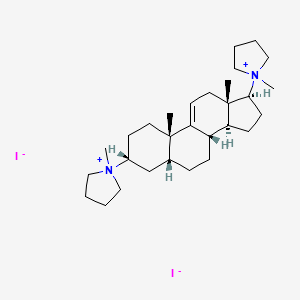
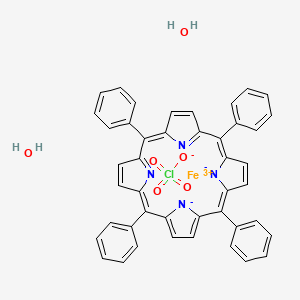
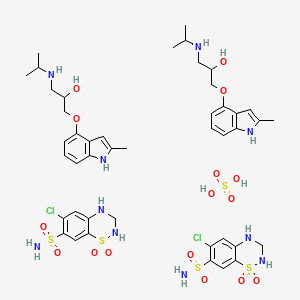
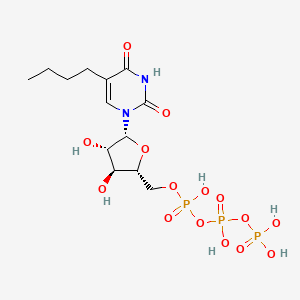

![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)
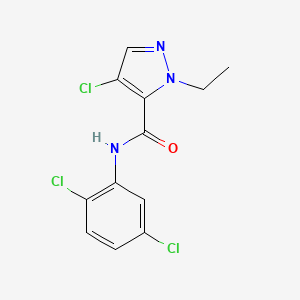
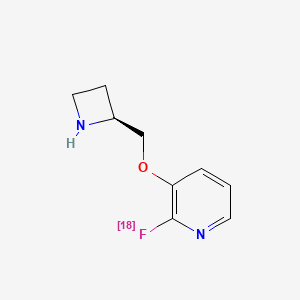
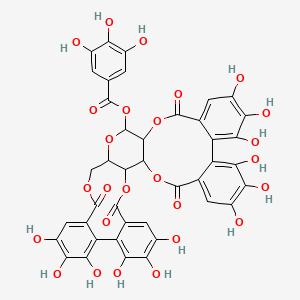
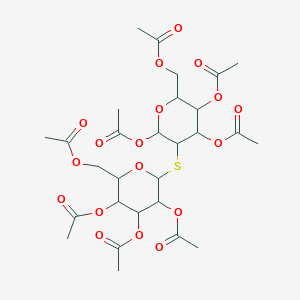
![Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)